4,4-Difluoro-3-methylbutan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methylbutan-1-ol typically involves the fluorination of 3-methylbutan-1-ol. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of 4,4-difluoro-3-methylbutan-2-one.
Reduction: Formation of 4,4-difluoro-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-Difluoro-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-methylbutan-1-ol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .
Comparison with Similar Compounds
3-Methylbutan-1-ol: A non-fluorinated analog with similar structural features but different reactivity and properties.
4,4-Difluorobutan-1-ol: A compound with a similar fluorination pattern but lacking the methyl group.
Uniqueness: 4,4-Difluoro-3-methylbutan-1-ol is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4,4-difluoro-3-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c1-4(2-3-8)5(6)7/h4-5,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHGYLHPDGUFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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